molecular formula C13H11N3O2 B10947862 3-hydroxy-2-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one

3-hydroxy-2-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B10947862
M. Wt: 241.24 g/mol
InChI Key: PPDQQHXBKCJWAQ-UHFFFAOYSA-N
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Description

3-HYDROXY-2-(2-PYRIDYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a heterocyclic compound that features a quinazolinone core with a hydroxyl group and a pyridyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-2-(2-PYRIDYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves the condensation of 2-aminobenzamide with 2-pyridinecarboxaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the quinazolinone core. The hydroxyl group is introduced via subsequent oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and solvent system used in the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-2-(2-PYRIDYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The pyridyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of a quinazolinone ketone derivative.

    Reduction: Formation of a dihydroquinazolinone derivative.

    Substitution: Formation of various substituted quinazolinone derivatives depending on the reagent used.

Scientific Research Applications

3-HYDROXY-2-(2-PYRIDYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-HYDROXY-2-(2-PYRIDYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridone: Shares the pyridyl group but lacks the quinazolinone core.

    Quinazolinone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

3-HYDROXY-2-(2-PYRIDYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is unique due to the presence of both the hydroxyl group and the pyridyl substituent, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

3-hydroxy-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C13H11N3O2/c17-13-9-5-1-2-6-10(9)15-12(16(13)18)11-7-3-4-8-14-11/h1-8,12,15,18H

InChI Key

PPDQQHXBKCJWAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=CC=N3)O

Origin of Product

United States

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